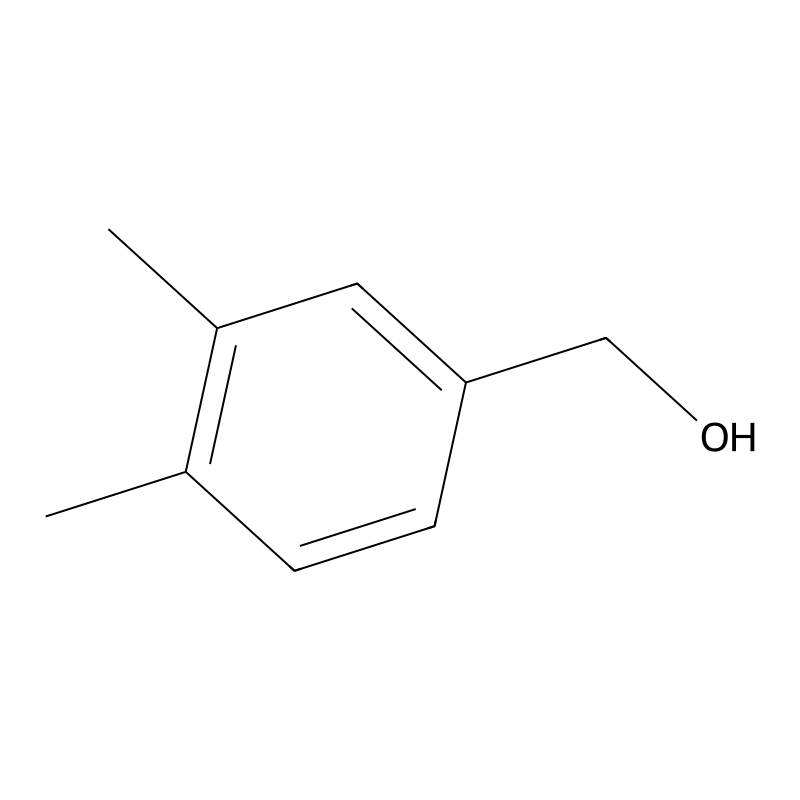

3,4-Dimethylbenzyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,4-Dimethylbenzyl alcohol is an organic compound with the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol. It is classified as a benzylic alcohol, characterized by a benzene ring substituted with two methyl groups at the 3 and 4 positions and a hydroxymethyl group at the 1 position. This compound appears as a colorless liquid with a pleasant aromatic odor, making it useful in various applications, including fragrances and flavorings .

Research suggests that 3,4-Dimethylbenzyl alcohol might act as an inhibitor of serotonin and nitrous oxide, both of which are neurotransmitters []. The specific mechanism of this inhibition is not fully understood and requires further investigation []. Additionally, it has been shown to have a high affinity for the ethylene binding site of acetaminophen, suggesting potential interactions with other drugs or molecules containing similar binding sites.

Investigation into its neurotransmitter inhibitory properties:

- Studies have shown that 3,4-Dimethylbenzyl alcohol can inhibit the reuptake of serotonin and nitrous oxide, both of which are crucial neurotransmitters in the central nervous system. These findings suggest its potential role in understanding and potentially treating various neurological disorders. However, further research is needed to determine its efficacy and safety in therapeutic applications [Source: Biosynth, ].

Potential interactions with other chemicals:

- Research suggests that 3,4-Dimethylbenzyl alcohol exhibits a high affinity for the ethylene binding site on acetaminophen, a commonly used pain reliever. This interaction might influence acetaminophen's efficacy or potential side effects. Additionally, the presence of an ethyl group in its structure raises possibilities for interactions with other chemicals like styrene. However, these interactions require further investigation to understand their implications [Source: Biosynth, ].

Synthesis of 3,4-dimethylbenzyl alcohol can be achieved through several methods:

- Reduction of 3,4-Dimethylbenzaldehyde: This method involves the reduction of the corresponding aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Alkylation Reactions: Starting from phenol or other substituted phenols, alkylation with methyl halides can yield the desired product.

- Radical Coupling: As mentioned earlier, this method utilizes potassium tert-butoxide to couple benzylic alcohols with acetamides to form amides .

3,4-Dimethylbenzyl alcohol finds applications in various fields:

- Fragrance industry: Used as a scent component due to its pleasant aroma.

- Flavoring agent: Employed in food products for flavor enhancement.

- Chemical intermediate: Serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Several compounds share structural similarities with 3,4-dimethylbenzyl alcohol. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2,3-Dimethylbenzyl alcohol | Methyl groups at positions 2 and 3 | Different spatial arrangement affecting reactivity |

| Benzyl alcohol | No methyl substitutions | Simpler structure leading to different properties |

| 3-Methylbenzyl alcohol | Methyl group at position 3 | Less steric hindrance compared to 3,4-dimethyl derivative |

| 4-Methylbenzyl alcohol | Methyl group at position 4 | Similar reactivity but different electronic effects |

The presence of two methyl groups on adjacent positions (3 and 4) in 3,4-dimethylbenzyl alcohol enhances its steric bulk compared to other related compounds. This unique configuration may influence its reactivity and interactions in chemical processes.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant